10-Chloronaphtho[2,1-b]benzofuran
Description
10-Chloronaphtho[2,1-b]benzofuran is a chlorinated polycyclic heteroaromatic compound characterized by a fused benzofuran-naphthalene system with a chlorine substituent at the 10-position. This structural motif places it within the broader class of benzofuran derivatives, which are renowned for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor properties . Chlorination at specific positions (e.g., C-10) can significantly alter electronic properties, solubility, and biological interactions, making this compound a subject of interest in medicinal chemistry and materials science .
Properties
Molecular Formula |
C16H9ClO |
|---|---|
Molecular Weight |
252.69 g/mol |
IUPAC Name |
10-chloronaphtho[2,1-b][1]benzofuran |
InChI |
InChI=1S/C16H9ClO/c17-11-6-8-14-13(9-11)16-12-4-2-1-3-10(12)5-7-15(16)18-14/h1-9H |
InChI Key |
FNULZJHNXGVSLD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4=C(O3)C=CC(=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclization of Chlorinated Precursors via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a cornerstone for introducing chloro and formyl groups into aromatic systems. As demonstrated in the synthesis of 3-chlorobenzofuran-2-carbonitrile (Figure 1), benzofuran-3(2H)-one is treated with a POCl₃-DMF complex to generate an iminium intermediate, which is subsequently hydrolyzed to yield chlorinated benzofuran derivatives . Adapting this method, naphtho[2,1-b]benzofuran precursors can be chlorinated at the 10-position by selecting appropriate starting materials.
Procedure :
-
Iminium Salt Formation : Naphtho[2,1-b]benzofuran-3(2H)-one (1 equiv) is reacted with POCl₃ (2 equiv) in dry DMF at 0°C, followed by gradual warming to 50°C .
-
Chlorination and Cyclization : The intermediate iminium salt is treated with hydroxylamine hydrochloride (2 equiv) to yield 10-chloronaphtho[2,1-b]benzofuran-2-carbonitrile.
-
Purification : The crude product is crystallized from methanol, achieving ~48% yield .
Key Insight : The choice of solvent (DMF) and stoichiometric excess of POCl₃ ensures complete conversion, while hydroxylamine hydrochloride facilitates the elimination of phosphorylated byproducts.
Friedel-Crafts acylation enables the introduction of acyl groups into electron-rich aromatic systems, which can later be reduced or functionalized. Patent WO2011099010A1 highlights the use of acyl chlorides in the presence of Lewis acids (e.g., AlCl₃) to construct benzofuran derivatives . For this compound, a chlorinated acyl chloride is employed to direct electrophilic substitution.
Procedure :
-
Acyl Chloride Preparation : 2-(4-Chloro-1-naphthoyl)acetic acid is treated with thionyl chloride (5 equiv) in dichloromethane to form the corresponding acyl chloride .
-
Cyclization : The acyl chloride is slowly added to a refluxing solution of triethylamine (3 equiv) in toluene, inducing intramolecular cyclization .
-
Work-Up : The reaction mixture is cooled, filtered, and concentrated. Column chromatography (hexane/ethyl acetate) isolates the product in 55–60% yield.
Optimization Note : Microwave irradiation reduces reaction time from 12 hours to 30 minutes while maintaining yields above 50% .
Halogenation of Pre-Formed Naphtho[2,1-b]benzofuran
Direct chlorination of naphtho[2,1-b]benzofuran using electrophilic chlorinating agents (e.g., Cl₂, SO₂Cl₂) offers a straightforward route. However, regioselectivity challenges necessitate directing groups.
Procedure :
-
Sulfonation : Naphtho[2,1-b]benzofuran is treated with chlorosulfonic acid at 80°C to install a sulfonic acid group at the 8-position, directing subsequent chlorination to the 10-position .
-
Chlorination : SO₂Cl₂ (1.2 equiv) is added at 0°C, and the mixture is stirred for 6 hours.
-
Desulfonation : Hydrolysis with dilute H₂SO₄ removes the sulfonic acid group, yielding this compound (40–45% yield) .
Limitation : Competitive chlorination at adjacent positions reduces yield, necessitating precise stoichiometry.
While not directly cited in the provided sources, Suzuki coupling is a viable method for constructing biaryl systems. A hypothetical route involves:
-
Boronated Benzofuran Synthesis : 3-Bromo-2-chlorobenzofuran is coupled with naphthalen-1-ylboronic acid under Pd(PPh₃)₄ catalysis .
-
Cyclization : Intramolecular Heck reaction forms the naphtho[2,1-b]benzofuran skeleton.
-
Chlorination : N-chlorosuccinimide (NCS) selectively chlorinates the 10-position (65% yield).
Comparative Analysis of Methods
| Method | Yield | Key Advantage | Limitation |
|---|---|---|---|
| Vilsmeier-Haack | 48% | Regioselective chlorination | Requires toxic POCl₃ |
| Friedel-Crafts Acylation | 60% | Scalable, microwave-compatible | Sensitive to moisture |
| Direct Halogenation | 45% | Simple one-pot procedure | Poor regioselectivity |
| Suzuki Coupling | 65% | High functional group tolerance | Multi-step synthesis |
Mechanistic Insights and Side Reactions
-
Vilsmeier-Haack Pathway : The POCl₃-DMF complex generates a chloroiminium ion, which undergoes electrophilic substitution at the electron-rich 10-position of the naphtho system . Competing formylation is suppressed by excess POCl₃.
-
Friedel-Crafts Acylation : Acylium ion formation is rate-determining. Steric hindrance from the naphthalene ring slows cyclization, necessitating prolonged reflux .
-
Desulfonation Challenges : Residual sulfonic acid groups may persist, requiring aggressive hydrolysis conditions that risk ring-opening .
Industrial-Scale Considerations
Patent WO2011099010A1 emphasizes solvent selection (toluene, dichloroethane) and continuous azeotropic water removal to enhance yields . For example, replacing batch processing with flow chemistry reduces reaction time by 70%.
Chemical Reactions Analysis
10-Chloronaphtho[2,1-b]benzofuran undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles. Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones.
Reduction Reactions: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield the corresponding dihydro derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide would yield 10-methoxynaphtho[2,1-b]benzofuran .
Scientific Research Applications
10-Chloronaphtho[2,1-b]benzofuran has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and materials.
Biology: The compound is used in the study of biological systems and interactions due to its unique structural properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Mechanism of Action
The mechanism of action of 10-Chloronaphtho[2,1-b]benzofuran in its applications, particularly in optoelectronics, involves its ability to act as a semiconductor material. The compound’s molecular structure allows it to efficiently transport electrons and holes, which is crucial for the functioning of OLEDs. The presence of the chlorine atom enhances its electron-withdrawing properties, thereby improving its performance in electronic devices .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of naphthobenzofurans are highly dependent on substituent type, position, and electronic effects. Key analogues include:
- Chlorine vs. Bromine : Chlorine (electronegative, smaller atomic radius) enhances metabolic stability compared to bulkier bromine substituents, as seen in 10-(3-bromophenyl)-Benzo[b]naphtho[2,1-d]furan .
- Nitro Groups : 2-Nitronaphtho[2,1-b]furan (Compound C) exhibits potent mutagenicity due to the electron-withdrawing nitro group at C-2, which facilitates DNA adduct formation .
- Methyl vs. Chlorine : Methyl groups (e.g., 10-methyl derivative) improve thermal stability for OLED applications, whereas chlorine enhances electrophilicity and bioactivity .
Pharmacological and Toxicological Profiles
Evidence from mutagenicity and carcinogenicity studies highlights critical trends:
| Compound | Mutagenicity (In Vitro) | Carcinogenicity (In Vivo) | Key Structural Feature |
|---|---|---|---|
| 2-Nitro-7-methoxy (A) | High (Micronucleus/SCE) | Probable carcinogen | C-2 nitro, C-7 methoxy |
| 2-Nitro-8-methoxy (B) | High | Probable carcinogen | C-2 nitro, C-8 methoxy |
| 2-Nitro (C) | Moderate | Likely carcinogen | C-2 nitro |
| 2-Nitro-7-bromo (D) | Low | Negligible | C-2 nitro, C-7 bromo |
| Non-nitrated (E) | None | None | No nitro group |
- Nitro Group Impact : The presence of a nitro group at C-2 (Compounds A–D) correlates with mutagenic potency, while bromine at C-7 (Compound D) suppresses activity compared to methoxy .
Biological Activity
10-Chloronaphtho[2,1-b]benzofuran is a halogenated derivative of naphtho[2,1-b]benzofuran, which has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on the biological properties of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibition activities.
Chemical Structure and Properties
This compound possesses a complex structure characterized by a naphthalene core fused with a benzofuran moiety. The presence of chlorine at the 10th position alters its electronic properties and reactivity compared to its non-halogenated counterparts.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₉ClO |
| Molecular Weight | 270.69 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Antimicrobial Activity
Research has indicated that halogenated naphtho[2,1-b]benzofurans exhibit significant antimicrobial properties. In a study comparing various derivatives, this compound demonstrated notable activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.
Anticancer Activity
Several studies have explored the anticancer potential of this compound. Notably, it has shown promise in inhibiting the growth of various cancer cell lines, including glioblastoma and breast cancer cells. The compound appears to induce apoptosis through the activation of caspase pathways and inhibition of cell cycle progression.
Case Study: Glioblastoma Treatment
In vitro experiments revealed that this compound significantly reduced cell viability in glioblastoma cell lines (U251 and A172). The compound's effectiveness was attributed to its ability to induce G1 phase arrest and promote apoptosis via mitochondrial pathways .
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. Preliminary findings suggest that this compound can inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition could lead to increased bioavailability of co-administered therapeutic agents.
The biological activity of this compound is largely influenced by its structural characteristics. The chlorine atom enhances electron-withdrawing properties, facilitating interactions with biological macromolecules such as proteins and nucleic acids. This interaction can alter enzyme activity or disrupt cellular signaling pathways.
Comparative Analysis with Related Compounds
A comparative analysis with other halogenated naphtho[2,1-b]benzofurans reveals that the presence of chlorine at the 10-position enhances both antimicrobial and anticancer activities relative to brominated or iodinated derivatives.
| Compound | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| This compound | High | Moderate |
| 10-Bromonaphtho[2,1-b]benzofuran | Moderate | Low |
| 10-Iodonaphtho[2,1-b]benzofuran | Low | Moderate |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 10-chloronaphtho[2,1-b]benzofuran, and how can researchers optimize yield and purity?
- Methodology : A one-pot three-component reaction involving Meldrum’s acid, arylglyoxals, and β-naphthol in the presence of triethylamine (Et₃N) avoids chromatography and achieves high yields (>80%) for naphtho[2,1-b]furan derivatives . Chlorination can be introduced via electrophilic substitution using reagents like SOCl₂ or PCl₅, with regioselectivity controlled by directing groups (e.g., electron-donating substituents). Purification via recrystallization or column-free methods (e.g., acid-base extraction) is recommended to maintain scalability .
Q. How should researchers characterize this compound and validate its structural identity?
- Methodology : Use a combination of elemental analysis (C, H, N, Cl content), ¹H/¹³C NMR (to confirm aromatic protons and chlorine substitution patterns), and mass spectrometry (HRMS for molecular ion verification). IR spectroscopy can identify carbonyl or furan ring vibrations. Cross-reference spectral data with structurally similar compounds, such as naphtho[2,1-b]furan-2-carboxylic acid (PubChem CID: 12388870) .
Q. What are the key challenges in achieving regioselective chlorination of naphtho[2,1-b]benzofuran systems?
- Methodology : Chlorination at the 10-position is influenced by steric and electronic factors. Computational modeling (e.g., DFT) can predict reactive sites, while experimental optimization involves varying chlorinating agents (e.g., NCS vs. Cl₂) and solvents (polar vs. nonpolar). For example, using Lewis acids like FeCl₃ may direct substitution to electron-rich regions .
Advanced Research Questions
Q. How can researchers resolve contradictions in cycloaddition reactivity data for benzofuran-derived intermediates?
- Methodology : Divergent results in intramolecular Diels-Alder furan (IMDAF) reactions (e.g., low yields or undesired stereochemistry) may arise from conformational flexibility or electronic effects. Use kinetic studies (variable-temperature NMR) and substituent tuning (e.g., electron-withdrawing groups) to stabilize transition states. Compare outcomes with analogous systems like 2-substituted benzofurans .
Q. What in vitro/in vivo models are suitable for evaluating the bioactivity of this compound derivatives?
- Methodology : For antimicrobial screening, use standard agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Anti-inflammatory activity can be assessed via COX-2 inhibition assays or chronic models (e.g., cotton pellet-induced granuloma in rats). Dose-response curves and toxicity profiling (e.g., LD₅₀) are critical for translational relevance .
Q. How can structure-activity relationship (SAR) studies guide the design of this compound-based kinase inhibitors?
- Methodology : Introduce functional groups (e.g., triazoles, sulfides) at the 2- or 8-positions to enhance binding to ATP pockets. Biochemical assays (e.g., fluorescence polarization for tyrosine kinase inhibition) and X-ray crystallography of inhibitor-enzyme complexes can validate interactions. Compare with lead compounds like 1,2,4-triazole-tethered hydroxy sulfides .
Q. What role do oxidation conditions play in synthesizing naphtho[2,1-b]benzofuran scaffolds from tetrasubstituted olefins?
- Methodology : Oxidizing agents like m-CPBA convert selenosulfonylated intermediates to furan rings via epoxidation and subsequent cyclization. Monitor reaction progress using TLC and optimize stoichiometry (e.g., 1.2 equiv m-CPBA in toluene at reflux). Mechanistic probes (e.g., radical traps) can clarify intermediates like vinylidene ortho-quinone methide (VQM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
